molecular formula C7H8N2O B3351649 N-(6-methylpyridin-2-yl)formamide CAS No. 38614-78-7

N-(6-methylpyridin-2-yl)formamide

Cat. No.: B3351649
CAS No.: 38614-78-7
M. Wt: 136.15 g/mol
InChI Key: WJDONERCJCNCPI-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)formamide is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine, characterized by the presence of a formamide group attached to the 6-methylpyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylpyridin-2-yl)formamide typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formamide group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N-(6-methylpyridin-2-yl)formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as amines, carboxylic acids, and substituted pyridines .

Scientific Research Applications

N-(6-methylpyridin-2-yl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction .

Comparison with Similar Compounds

  • N-(6-methylpyridin-2-yl)methylformamide
  • N-methyl-N-(2-pyridyl)formamide
  • 2-formylamino-6-methylpyridine

Comparison: N-(6-methylpyridin-2-yl)formamide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6-3-2-4-7(9-6)8-5-10/h2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDONERCJCNCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511618
Record name N-(6-Methylpyridin-2-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38614-78-7
Record name N-(6-Methylpyridin-2-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To stirred neat formic acid (3.83 mL, 101.7 mmol) was added acetic anhydride (6.98 mL, 74.0 mmol). The reaction mixture was heated under stirring at 70° C. for 2 hrs and allowed to room temperature. A solution of 6-methylpyridin-2-amine (5.00 g, 46.23 mmol) in tetrahydrofurane (30 mL), was added dropwise in order to prevent temperature from rising above 45° C. The reaction mixture was allowed to room temperature and stirred for further 1 hr. The reaction mixture was concentrated in vacuo and the residue was diluted in 100 mL of ethanol. The reaction mixture was stirred for 2 hrs at room temperature concentrated in vacuo, yielding to N-(6-methylpyridin-2-yl)formamide as a yellow solid [2.00 g, yield 32%; HPLC/MS: m/z=137 (M+H); logP(HCOOH)=0.45].
Quantity
3.83 mL
Type
reactant
Reaction Step One
Quantity
6.98 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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